N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
Chemical Structure: The compound features a pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety. A propanamide linker connects the core to a 3,4-dimethylphenyl group at the N-position.
Molecular Formula: C₂₁H₂₀N₄O₂.
Molecular Weight: 360.41 g/mol .
Key Features:
- Core: Pyrimido[5,4-b]indole, a bicyclic system with fused pyrimidine and indole rings.
- Amide Linkage: Propanamide bridges the core to the aromatic substituent, influencing solubility and conformational flexibility.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-13-4-7-18-17(10-13)20-21(25-18)22(28)26(12-23-20)9-8-19(27)24-16-6-5-14(2)15(3)11-16/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQCVUFNJXPNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Substitution reactions: Introduction of the 8-methyl and 4-oxo groups through selective substitution reactions using reagents such as methyl iodide and oxidizing agents.
Coupling with the phenyl group: The final step involves coupling the pyrimidoindole core with the 3,4-dimethylphenyl group using amide bond formation techniques, typically employing reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.
Biology: It can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a) Pyrimido[5,4-b]indole vs. Pyrimido[4,5-b]indole
- Example : N-(4,5-Dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide ().
- Key Difference : The pyrimido[4,5-b]indole core differs in ring fusion position (C4-C5 vs. C5-C4 in the target compound), altering planarity and electronic distribution .
- Impact : Positional isomerism may affect binding to biological targets (e.g., enzymes or receptors) due to differences in π-π stacking or hydrogen-bonding interactions.
b) Pyrimidoindole vs. Oxadiazole-Thiazole Hybrid
- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (Compound 7h, ).
- Key Difference : Replaces the pyrimidoindole core with a 1,3,4-oxadiazole-thiazole system.
- Molecular Weight : 389 g/mol (C₁₇H₁₉N₅O₂S₂) vs. 360.41 g/mol for the target compound .
Substituent Variations on the Aromatic Ring
a) Fluorinated Analog
- Example : N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide ().
- Key Difference : 2,4-Difluorobenzyl substituent replaces 3,4-dimethylphenyl.
- Molecular Weight : 396.40 g/mol (C₂₁H₁₈F₂N₄O₂) vs. 360.41 g/mol for the target compound .
b) Methylsulfanyl-Substituted Analog
Physicochemical Properties
Implications for Drug Design
Core Flexibility : Pyrimidoindole cores (e.g., ) offer rigidity for target binding, while oxadiazole-thiazole systems () provide modularity for functional group addition.
Substituent Effects :
- Electron-Withdrawing Groups (e.g., fluorine in ): Enhance stability and bioavailability.
- Electron-Donating Groups (e.g., methyl in ): Increase lipophilicity and membrane permeability.
Amide Linkers : Propanamide bridges balance solubility (via hydrogen bonding) and conformational flexibility for target engagement .
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